molecular formula C14H15F3N2O3 B2939666 2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-trifluoroacetate CAS No. 1185486-21-8

2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-trifluoroacetate

Cat. No.: B2939666
CAS No.: 1185486-21-8
M. Wt: 316.28
InChI Key: JLKQJMZMNUFITE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-trifluoroacetate is a heterocyclic organic compound featuring a benzoxazole core fused with a piperidin-3-yl substituent and a trifluoroacetate counterion.

Properties

IUPAC Name

2-piperidin-3-yl-1,3-benzoxazole;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O.C2HF3O2/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9;3-2(4,5)1(6)7/h1-2,5-6,9,13H,3-4,7-8H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKQJMZMNUFITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC3=CC=CC=C3O2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-trifluoroacetate typically involves the following steps:

    Formation of Benzo[d]oxazole Core: The benzo[d]oxazole core can be synthesized through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzo[d]oxazole core.

    Addition of Trifluoroacetate Group:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, as well as employing catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzo[d]oxazole core or the piperidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the benzo[d]oxazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-trifluoroacetate is a chemical compound featuring a piperidine ring attached to a benzo[d]oxazole structure, along with a trifluoroacetate functional group. It has a molecular weight of 316.28 g/mol . The trifluoroacetate group enhances its stability and solubility, making it a subject of interest in medicinal chemistry and biological research.

Scientific Research Applications

  • Antimicrobial Activity Compounds similar to this compound, such as 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives, have been tested for their in vitro antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and the fungus Candida albicans.
  • Medicinal Chemistry The compound is studied for potential applications in medicinal chemistry. Its biological activity is linked to its ability to interact with various biological targets. Interaction studies focus on its binding affinity and inhibitory effects on specific enzymes or receptors. These assessments are crucial for understanding its mechanism of action and potential therapeutic applications.
  • Synthesis The synthesis of this compound typically involves several steps that may be optimized for large-scale industrial production using continuous flow reactors and catalysts to enhance reaction rates and yields.

Structural Analogues
Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
1-(Piperidin-4-yl)-1H-benzimidazoleContains a benzimidazole core instead of oxazolePotentially different pharmacological properties
4-(Piperidin-1-yl)quinazolineFeatures a quinazoline structureMay exhibit different biological activities
3-(Piperidin-4-yl)-1H-pyrazoleIncorporates a pyrazole ringDifferent reactivity patterns

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzo[d]oxazole core can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. The trifluoroacetate group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs:

(S)-2-(4-(Piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate (CAS: 1613220-16-8)

  • Structural Differences : Replaces the benzoxazole ring with an indazole-carboxamide group.
  • Functional Implications : The indazole-carboxamide moiety may enhance binding affinity to kinase targets, while the trifluoroacetate salt improves solubility, as seen in kinase inhibitor design .
  • Molecular Weight : 434.41 g/mol (vs. ~323 g/mol estimated for the target compound, assuming a benzoxazole core).

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0)

  • Structural Differences : Features a piperazine ring (instead of piperidine) and an Fmoc-protected amine, commonly used in peptide synthesis.
  • Functional Implications : The Fmoc group facilitates temporary amine protection, making this compound a reagent rather than a therapeutic candidate .

Comparative Data Table:

Compound Name Core Structure Counterion/Salt Molecular Weight (g/mol) Key Functional Groups Potential Applications
2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-TFA Benzoxazole Trifluoroacetate ~323* Piperidine, Benzoxazole CNS agents, Enzyme inhibitors
(S)-2-(4-(Piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide 2,2,2-TFA Indazole-carboxamide Trifluoroacetate 434.41 Piperidine, Indazole, Carboxamide Kinase inhibitors
2-[4-(Fmoc)piperazin-1-yl]acetic acid Piperazine None (free acid) ~392† Fmoc, Piperazine, Acetic acid Peptide synthesis reagent

*Estimated based on benzoxazole (MW 119) + piperidine (MW 85) + trifluoroacetate (MW 113).
†Calculated from formula C₂₄H₂₆N₂O₄.

Research Findings and Functional Insights

  • Trifluoroacetate Salts : The use of trifluoroacetate as a counterion is common in pharmaceutical salts to enhance solubility and bioavailability. Both the target compound and the indazole derivative (CAS: 1613220-16-8) leverage this property, though the indazole derivative’s higher molecular weight suggests prolonged metabolic stability .
  • In contrast, the indazole-carboxamide in the analog (CAS: 1613220-16-8) provides hydrogen-bonding sites critical for kinase inhibition .
  • Piperidine vs. Piperazine : Piperidine’s saturated six-membered ring (vs. piperazine’s two nitrogen atoms) may reduce basicity but improve membrane permeability in CNS-targeting compounds .

Biological Activity

2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-trifluoroacetate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring attached to a benzo[d]oxazole structure, along with a trifluoroacetate functional group, which enhances its stability and solubility. The molecular formula for this compound is C14H15F3N2O3, with a molecular weight of approximately 316.28 g/mol .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that may include the use of various reagents and conditions to optimize yields. The structural confirmation is often performed using spectral analysis techniques such as NMR and mass spectrometry.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of antimicrobial properties. Research indicates that compounds structurally related to 2-(Piperidin-3-yl)benzo[d]oxazole have shown significant efficacy against various pathogens, including:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
  • Fungal pathogens : Candida albicans

In vitro studies have demonstrated that these compounds exhibit varying degrees of antimicrobial activity, with some derivatives showing minimum inhibitory concentrations (MICs) in the range of 6 to 12.5 µg/mL against specific strains .

The mechanism by which 2-(Piperidin-3-yl)benzo[d]oxazole exerts its biological effects is believed to involve interactions with specific biological targets such as enzymes and receptors. Binding affinity studies have indicated that this compound may inhibit certain enzymatic activities, potentially leading to therapeutic applications in treating infections or other diseases.

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds reveals insights into their biological activities. The following table summarizes key characteristics and activities of selected compounds related to 2-(Piperidin-3-yl)benzo[d]oxazole:

Compound NameStructureAntimicrobial ActivityMIC (µg/mL)Notes
This compoundStructureModerate6 - 12.5Potential for further development
2-(pyridin-3-yl)-1H-benzo[d]imidazolesStructureHigh5 - 10Effective against multiple strains
2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivativesStructureHigh4 - 8Notable for antifungal properties

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds in clinical settings. For instance:

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of various benzoxazole derivatives, including those with piperidine moieties. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics .
  • Cytotoxicity Assays : In vitro cytotoxicity assays conducted on Ehrlich’s ascites carcinoma (EAC) cells demonstrated that certain derivatives exhibited notable cytotoxic effects compared to standard chemotherapeutic agents like 5-fluorouracil .

Q & A

Q. What synthetic routes are recommended for preparing 2-(Piperidin-3-yl)benzo[d]oxazole 2,2,2-trifluoroacetate, and how can purity be optimized?

Methodology :

  • Step 1 : Coupling of the benzoxazole core with a piperidin-3-yl group via nucleophilic substitution or metal-catalyzed cross-coupling reactions (e.g., Buchwald–Hartwig amination).
  • Step 2 : Salt formation with trifluoroacetic acid (TFA) to generate the trifluoroacetate counterion. This step requires pH control to avoid decomposition .
  • Purity Optimization : Use reversed-phase ultra-high-performance liquid chromatography (RP-UPLC) with a C18 column and UV detection (210–254 nm) to monitor impurities. Adjust mobile phase composition (e.g., ammonium acetate buffer at pH 6.5 and acetonitrile gradient) for optimal resolution .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Methodology :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Solubility Stability : Test solubility in polar aprotic solvents (e.g., DMSO, ethanol) and aqueous buffers (pH 4–9) using dynamic light scattering (DLS) to detect aggregation. Refer to analogous trifluoroacetate salts, which show solubility ≤30 mg/mL in ethanol and 25 mg/mL in DMSO .
  • Long-Term Storage : Store lyophilized samples at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the trifluoroacetate group.

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental batches?

Methodology :

  • Batch Comparison : Analyze impurities using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Trace impurities (e.g., residual TFA or solvents) may interfere with biological assays .
  • Assay Standardization : Use a validated receptor-binding assay (e.g., radioligand displacement for C5a receptor antagonism) with internal controls to normalize inter-batch variability. Reference protocols from structurally similar trifluoroacetate salts, such as SB290157 .

Q. What mechanistic insights support the compound’s interaction with pharmacological targets (e.g., GPCRs)?

Methodology :

  • Computational Docking : Perform molecular dynamics simulations using crystal structures of target receptors (e.g., C5a receptor) to predict binding affinities.
  • In Vitro Validation : Use calcium flux assays or cAMP inhibition studies in HEK293 cells expressing the target receptor. Compare results to known antagonists (e.g., SB290157 trifluoroacetate) .

Q. How can synthetic yields be improved while minimizing trifluoroacetate-related side reactions?

Methodology :

  • Alternative Counterions : Test non-nucleophilic bases (e.g., potassium carbonate) during salt formation to reduce TFA-induced esterification or acylation byproducts.
  • Flow Chemistry : Implement continuous-flow synthesis to enhance reaction control and reduce exposure to TFA vapors, which degrade sensitive intermediates .

Q. What strategies are effective for scaling up synthesis without compromising enantiomeric purity?

Methodology :

  • Chiral Chromatography : Use preparative chiral HPLC with cellulose-based columns to separate enantiomers.
  • Asymmetric Catalysis : Optimize reaction conditions (e.g., temperature, catalyst loading) for stereoselective coupling steps. Reference protocols for carfilzomib intermediates, which require >99% enantiomeric excess (ee) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.